molecular formula C18H15N3O4 B6510248 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-09-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B6510248
CAS RN: 877650-09-4
M. Wt: 337.3 g/mol
InChI Key: JTJVBIZUEZPTSS-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly against Escherichia coli and Bacillus subtilis .


Synthesis Analysis

The synthesis of similar compounds has been triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields a compound that is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of these sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .


Physical And Chemical Properties Analysis

The molecular formula of a similar compound is C22H26N2O4S and its molecular weight is 414.5 g/mol. More specific physical and chemical properties such as solubility, melting point, and crystallinity are crucial for the practical application of these compounds.

Scientific Research Applications

Alzheimer’s Disease Therapeutics

CDA and its derivatives have garnered attention as potential agents for treating Alzheimer’s disease. Researchers synthesized N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (CDA precursor) and further modified it by reacting with various alkyl/aralkyl halides. These derivatives were characterized using spectroscopic techniques such as IR, 1H NMR, and EI-MS. Notably, all synthesized compounds exhibited cholinesterase enzyme inhibition, which is crucial for managing Alzheimer’s disease .

Nonlinear Optical (NLO) Materials

Studies suggest that CDA could serve as a potential nonlinear optical material. Its unique properties make it suitable for applications in frequency generators, optical limiters, and optical switches. Researchers have explored its structural, thermal, and dielectric properties, highlighting its potential in photonics and optoelectronics .

Anti-Inflammatory and Anti-Cancer Responses

CDA derivatives, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl (methylsulfonyl)amino]benzamide (DBM), have shown promise in activating genes involved in anti-inflammatory and anti-cancer responses. These findings open avenues for further research on CDA’s role in disease management.

Broad-Spectrum Antibacterial Action

Sulfonamides, including CDA, are known for their bacteriostatic properties. They inhibit bacterial growth by interfering with folic acid synthesis. CDA’s absorption from the gastrointestinal tract and metabolism in the liver contribute to its effectiveness against urinary tract infections and other bacterial diseases .

Antifungal and Anti-Thyroid Applications

Sulfonamides have been used as antifungal agents, and CDA may share similar properties. Additionally, their impact on thyroid function warrants exploration. Further studies could reveal CDA’s potential in these areas .

Anti-Hypertensive Agents

Sulfonamides have been investigated for their anti-hypertensive effects. While CDA’s specific role in this context requires more research, its structural features make it an interesting candidate for further study .

Safety and Hazards

According to a hemolytic study, most of the new molecules synthesized in a similar manner are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

Based on the biological activities of sulfonamides and benzodioxane containing compounds, future studies could be designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . These compounds could potentially be used in the treatment of various bacterial infections.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-2-5-16-19-9-13(18(23)21(16)10-11)17(22)20-12-3-4-14-15(8-12)25-7-6-24-14/h2-5,8-10H,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJVBIZUEZPTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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